molecular formula C6H3NO2S B13134850 4H-thieno[3,2-b]pyrrole-5,6-dione

4H-thieno[3,2-b]pyrrole-5,6-dione

Katalognummer: B13134850
Molekulargewicht: 153.16 g/mol
InChI-Schlüssel: HHUNESCYNLWDSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4H-thieno[3,2-b]pyrrole-5,6-dione is an organic compound with the molecular formula C6H3NO2S and a molecular weight of 153.16 g/mol It is a heterocyclic compound containing both sulfur and nitrogen atoms in its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4H-thieno[3,2-b]pyrrole-5,6-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thieno[3,2-b]pyrrole derivative with an oxidizing agent to form the dione structure . The reaction conditions often include the use of solvents such as ethanol and catalysts like potassium pivalate (PIVOK) and palladium complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This might include the use of continuous flow reactors and more efficient purification techniques such as column chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

4H-thieno[3,2-b]pyrrole-5,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the dione to other derivatives.

    Substitution: The compound can undergo substitution reactions where one of its atoms is replaced by another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thieno[3,2-b]pyrrole derivatives with different functional groups .

Vergleich Mit ähnlichen Verbindungen

4H-thieno[3,2-b]pyrrole-5,6-dione can be compared with other similar compounds such as thieno[3,4-c]pyrrole-4,6-dione and thieno[3,2-b]pyrrole-5-carbohydrazides . These compounds share a similar core structure but differ in their functional groups and electronic properties. The unique electronic configuration of this compound makes it particularly suitable for applications in organic electronics and photovoltaics .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and electronic properties make it a valuable building block for the synthesis of complex molecules and materials. Ongoing research continues to uncover new applications and mechanisms of action for this intriguing compound.

Eigenschaften

Molekularformel

C6H3NO2S

Molekulargewicht

153.16 g/mol

IUPAC-Name

4H-thieno[3,2-b]pyrrole-5,6-dione

InChI

InChI=1S/C6H3NO2S/c8-4-5-3(1-2-10-5)7-6(4)9/h1-2H,(H,7,8,9)

InChI-Schlüssel

HHUNESCYNLWDSP-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC2=C1NC(=O)C2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.